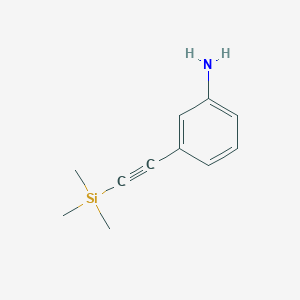
3-((Trimethylsilyl)ethynyl)aniline
Übersicht
Beschreibung
3-((Trimethylsilyl)ethynyl)aniline is a chemical compound with the molecular formula C11H15NSi . It has a molecular weight of 189.33 g/mol . This compound is not normally found in nature .
Synthesis Analysis
The synthesis of 2-ethynylaniline derivatives, which are structurally similar to 3-((Trimethylsilyl)ethynyl)aniline, can be achieved through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-trimethylsilylethynyl)aniline . The InChI code is 1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 . The compound’s structure includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
3-((Trimethylsilyl)ethynyl)aniline has a molecular weight of 189.33 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 189.097376017 g/mol . The topological polar surface area is 26 Ų . It has a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene), a polymer incorporating 3-((trimethylsilyl)ethynyl)aniline, demonstrates solubility in common organic solvents and thermally curable properties under moderate conditions. This compound was synthesized through a reaction with poly-(dichlorophosphazene) and exhibits potential for advanced material applications (Chang, Rhee, Cheong, & Yoon, 1992).
Complexes and Ligands in Chemistry
2-[(Dimethylamino)methyl]aniline, when reacted with different silyl and stannyl chlorides, including trimethylsilyl, yields various substituted anilines. These anilines are then used to produce germylenes and stannylenes, where 3-((trimethylsilyl)ethynyl)aniline plays a role in the synthesis of heteroleptic plumbylene (Vaňkátová et al., 2011).
Organic Synthesis and Reaction Studies
A unique heterocyclic aromatic compound, 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, was synthesized using 3-((trimethylsilyl)ethynyl)aniline, demonstrating its utility in the creation of novel organic structures (Li, Gomes, Gomes, & Duarte, 2008).
Catalysis and Derivative Synthesis
Palladium-catalyzed synthesis of 2-allylindole and 2-allylbenzofuran derivatives from 2-((trimethylsilyl)ethynyl)arenes has been developed, where the presence of the trimethylsilyl group in the alkyne is crucial. This showcases the significance of 3-((trimethylsilyl)ethynyl)aniline in facilitating selective synthetic pathways (Chakraborty, Jyothi, & Sinha, 2014).
Electrochemical Applications
Electrochemical studies involving phenylacetylene and chlorotrimethylsilane have revealed the formation of silylated derivatives, such as phenyl(trimethylsilyl)acetylene, indicating potential applications in electrochemistry and material sciences (Jouikov & Salaheev, 1996).
Photophysical and Electrochemical Properties
Novel planar and star-shaped molecules incorporating the 3-((trimethylsilyl)ethynyl)aniline structure have been synthesized, showing unusual photoluminescence phenomena and promising luminescent properties. These compounds demonstrate potential in optoelectronic applications due to their unique structural properties (Niu, Lu, Sun, & Li, 2013).
Antifungal Activity
Dihydropyridine acids synthesized from the activation of 3-((trimethylsilyl)ethynyl)pyridine showed notable in vitro antifungal activity against various Candida species, indicating potential medicinal applications. The compounds displayed better binding energy values and lower MIC values compared to fluconazole, a standard antifungal drug (Ballinas-Indilí et al., 2021).
Electronic Structure Studies
Studies on the structure and properties of ethynyl substituted aniline and its cations have been conducted using various computational methods. These studies are crucial for understanding the impact of ethynyl substitution on the electronic structure and spectroscopy of aniline, which is relevant in material science and chemistry (Yang, Zengxia, & Zhang, 2016).
Protection in Grignard Syntheses
The trimethylsilyl group has been used to protect terminal ethynyl groups in Grignard syntheses, illustrating the functional utility of compounds like 3-((trimethylsilyl)ethynyl)aniline in organic synthesis and compound protection strategies (Eaborn, Thompson, & Walton, 1967).
Antibacterial Activities of Platinum Ethynyl Complexes
Sugar-containing platinum ethynyl complexes, synthesized using 3-((trimethylsilyl)ethynyl)aniline, demonstrated effective antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential applications in antibacterial treatments and drug development (Paul, Ahmad, Khan, & Younus, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLPUJBLHKTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457213 | |
| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Trimethylsilyl)ethynyl)aniline | |
CAS RN |
110598-30-6 | |
| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(trimethylsilyl)ethynyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

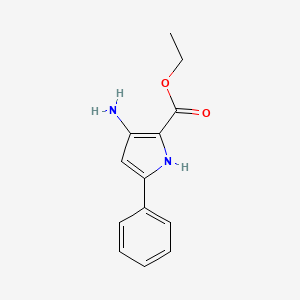
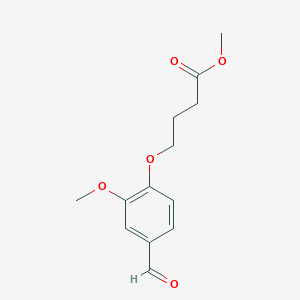
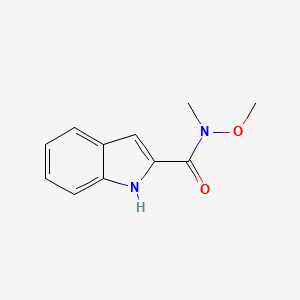
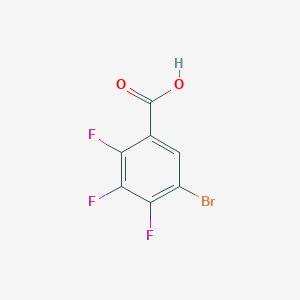


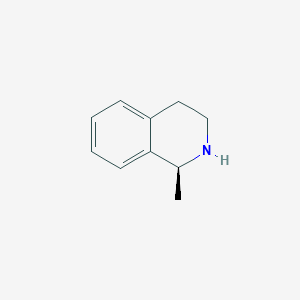
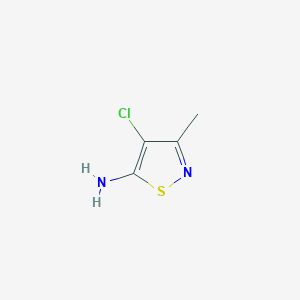
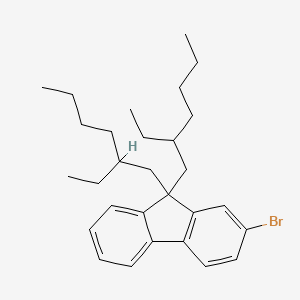
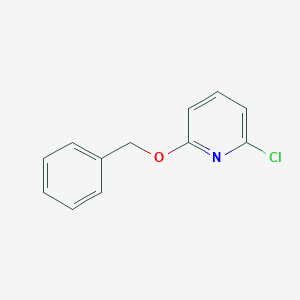
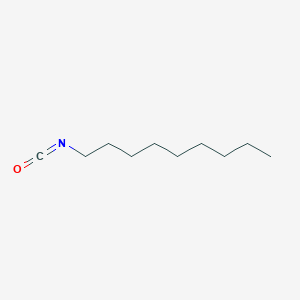

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)